N-(3-chlorophenyl)-N'-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
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Overview
Description
N-(3-chlorophenyl)-N’-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.
Substitution reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives with different substituents. Examples include:
- N-(3-chlorophenyl)-N’-(2,5-dimethoxyphenyl)oxadiazole
- N-(3-chlorophenyl)-N’-(2,5-dimethoxyphenyl)pyrazine
Uniqueness
The uniqueness of N-(3-chlorophenyl)-N’-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine lies in its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H15ClN6O3 |
---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
6-N-(3-chlorophenyl)-5-N-(2,5-dimethoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI |
InChI=1S/C18H15ClN6O3/c1-26-12-6-7-14(27-2)13(9-12)21-16-15(20-11-5-3-4-10(19)8-11)22-17-18(23-16)25-28-24-17/h3-9H,1-2H3,(H,20,22,24)(H,21,23,25) |
InChI Key |
UCVSHVGFWUTPKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC3=NON=C3N=C2NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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